molecular formula C26H32N4O2S B2821125 N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1243085-15-5

N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2821125
CAS No.: 1243085-15-5
M. Wt: 464.63
InChI Key: NYRNKNYXHPFRKP-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a piperidine-3-carboxamide moiety substituted with a 4-methylcyclohexyl group and a 7-(4-methylphenyl) substituent. Its structural complexity arises from the fusion of a thiophene ring with a pyrimidinone core, which is further functionalized with aromatic and alicyclic groups. The compound’s synthesis likely follows methodologies analogous to those described for related pyrimidine derivatives, such as cyclocondensation of aldehydes, ketones, and ammonia derivatives in acetic acid or n-butanol, followed by purification via recrystallization .

Properties

IUPAC Name

N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2S/c1-16-5-9-18(10-6-16)21-15-33-23-22(21)28-26(29-25(23)32)30-13-3-4-19(14-30)24(31)27-20-11-7-17(2)8-12-20/h5-6,9-10,15,17,19-20H,3-4,7-8,11-14H2,1-2H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRNKNYXHPFRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs include pyrimidine and pyridine derivatives synthesized in , such as:

  • N-(4-Nitrophenyl)-3-oxobutanamide
  • 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile

Key Comparisons:

Property Target Compound Analog (N-(4-Nitrophenyl)-3-oxobutanamide)
Core Structure Thieno[3,2-d]pyrimidin-4-one Tetrahydropyrimidine-2-thione
Substituents 4-Methylcyclohexyl, 4-methylphenyl 4-Nitrophenyl, indole
Lipophilicity High (due to 4-methylcyclohexyl) Moderate (polar nitro group)
Melting Point Not reported in evidence; inferred >200°C (based on rigid structure) 160–162°C (reported in )
Bioavailability Likely enhanced by lipophilic groups Limited by nitro group polarity

Stability and Energetic Properties

highlights polycyclic aromatic systems like furazano[3,4-b]piperazines, which share structural motifs with the target compound’s piperidine-carboxamide group. However, the thienopyrimidinone core lacks the high-energy furoxano or furazano rings found in energetic materials, suggesting greater thermal and chemical stability .

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